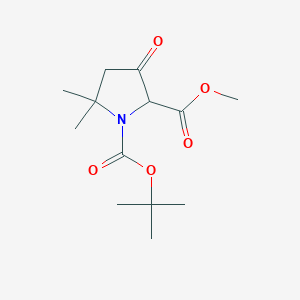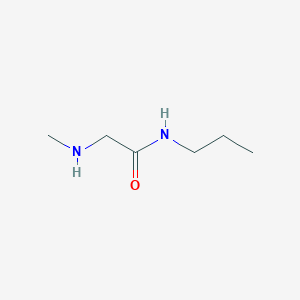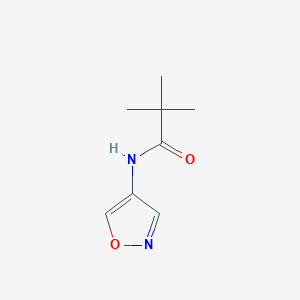
Fmoc-Ala(1-Pyz)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Ala(1-Pyz)-OH is a chemical compound that is widely used in scientific research, particularly in the field of biochemistry. It is a derivative of the amino acid alanine, and is commonly used as a building block in the synthesis of peptides and proteins. In
Wirkmechanismus
The mechanism of action of Fmoc-Ala(1-Pyz)-OH is complex and varies depending on the specific application. In general, however, this compound is used as a building block in the synthesis of peptides and proteins. When incorporated into a peptide or protein, this compound can affect the structure, stability, and function of the molecule.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific application and the molecule in which it is incorporated. However, in general, this compound can affect the structure, stability, and function of peptides and proteins. Additionally, this compound can be used to study biochemical pathways and cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Fmoc-Ala(1-Pyz)-OH in lab experiments is that it is a relatively simple and straightforward molecule to synthesize. Additionally, this compound is widely available and relatively inexpensive. However, one limitation of using this compound is that it can be difficult to incorporate into certain peptides and proteins, which can limit its usefulness in certain applications.
Zukünftige Richtungen
There are many potential future directions for research involving Fmoc-Ala(1-Pyz)-OH. One potential direction is the development of new synthetic methods for this compound and related compounds, which could lead to the development of new drugs and pharmaceuticals. Additionally, further research is needed to fully understand the mechanism of action of this compound, as well as its potential applications in the study of biochemical pathways and cellular processes. Finally, further research is needed to explore the potential limitations and drawbacks of using this compound in lab experiments, and to develop new methods and techniques for overcoming these limitations.
Synthesemethoden
The synthesis of Fmoc-Ala(1-Pyz)-OH involves a series of chemical reactions, beginning with the reaction of alanine with pyrazole-1-carboxylic acid. This reaction yields a protected form of alanine, which is then reacted with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to form this compound. The final product is purified through a series of chromatography steps to remove impurities and ensure purity.
Wissenschaftliche Forschungsanwendungen
Fmoc-Ala(1-Pyz)-OH is widely used in scientific research, particularly in the field of biochemistry. It is commonly used as a building block in the synthesis of peptides and proteins, and is often used as a starting material for the synthesis of more complex molecules. Additionally, this compound is used in the development of new drugs and pharmaceuticals, as well as in the study of biochemical pathways and cellular processes.
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrazol-1-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-20(26)19(12-24-11-5-10-22-24)23-21(27)28-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,23,27)(H,25,26)/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIMKADLAIDVGC-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CC=N4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN4C=CC=N4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2394030.png)
![2,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2394034.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2394035.png)

![ethyl 4-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2394037.png)

![7-Methyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2394043.png)
![methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2394044.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)butyramide](/img/structure/B2394047.png)

![7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2394051.png)
![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-isopropylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2394052.png)
![1-[4-[(1-Ethylimidazol-2-yl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2394053.png)